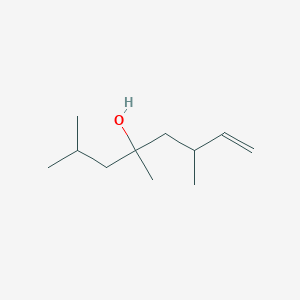
7-Octen-4-ol, 2,4,6-trimethyl-
Description
7-Octen-4-ol, 2,4,6-trimethyl- is a branched unsaturated alcohol with a hydroxyl group at position 4 and methyl substituents at positions 2, 4, and 6 of the octenol backbone. Key characteristics of related compounds include volatility, reactivity, and utility in flavor/fragrance industries or pharmacological research .
Properties
CAS No. |
477765-12-1 |
|---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
2,4,6-trimethyloct-7-en-4-ol |
InChI |
InChI=1S/C11H22O/c1-6-10(4)8-11(5,12)7-9(2)3/h6,9-10,12H,1,7-8H2,2-5H3 |
InChI Key |
RRWJHMSZFOHWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(CC(C)C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octen-4-ol, 2,4,6-trimethyl- typically involves the use of starting materials such as octene derivatives and methylating agents. One common method includes the alkylation of octene with methyl groups under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the addition of methyl groups to the octene backbone .
Industrial Production Methods: In industrial settings, the production of 7-Octen-4-ol, 2,4,6-trimethyl- can be achieved through large-scale chemical processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Octen-4-ol, 2,4,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is often employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes or alcohol derivatives.
Substitution: Halogenated compounds or amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 7-Octen-4-ol, 2,4,6-trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a model compound to understand the behavior of similar alcohols in biological systems .
Medicine: Its unique structure could be leveraged to design drugs with specific biological activities .
Industry: In industrial applications, this compound is used as a precursor for the synthesis of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of different industrial products .
Mechanism of Action
The mechanism of action of 7-Octen-4-ol, 2,4,6-trimethyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and reactivity. Additionally, the presence of methyl groups can affect the compound’s hydrophobicity and its interactions with lipid membranes .
Molecular Targets and Pathways:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins, nucleic acids, and other biomolecules.
Hydrophobic Interactions: The methyl groups can interact with lipid membranes, potentially affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 7-Octen-4-ol, 2,4,6-trimethyl- (hypothetical) with structurally relevant compounds from the evidence:
Key Observations :
- Positional Isomerism : The hydroxyl group position (C4 vs. C2) and additional methyl groups in the hypothetical 7-Octen-4-ol, 2,4,6-trimethyl- may alter its polarity, boiling point, and solubility compared to 7-Octen-2-ol, 2,6-dimethyl .
- Functional Group Impact: The alcohol group in octenols contrasts sharply with the aromatic amine in 2,4,6-Trimethyl Aniline, which exhibits toxicity risks (e.g., skin allergies, liver damage) .
Physicochemical Properties
7-Octen-2-ol, 2,6-dimethyl serves as the closest analog:
- Boiling Point : 357.2 K under reduced pressure (0.013 bar) .
- Chromatographic Behavior: Kovats Retention Indices (RI) vary by column type: Non-polar column: RI = 1066 (Temp. program: 35°C → 200°C) . Polar column: RI = 1533 (Isothermal at 70°C) . These values suggest moderate volatility, typical of mid-chain alcohols.
Comparison with 2,4,6-Trimethyl Aniline :
- Reactivity : The amine is incompatible with oxidizing agents, requiring storage in cool, ventilated areas .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


